Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

Catalog No.
S786316
CAS No.
51698-33-0
M.F
C12H6Cl2Na2O8S3
M. Wt
491.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate...

CAS Number

51698-33-0

Product Name

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

IUPAC Name

disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate

Molecular Formula

C12H6Cl2Na2O8S3

Molecular Weight

491.3 g/mol

InChI

InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

KKEBUZUONXHUNE-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is an organic compound with the molecular formula C12H6Cl2Na2O8S3C_{12}H_{6}Cl_{2}Na_{2}O_{8}S_{3} and a molar mass of approximately 491.25 g/mol. It features a complex structure characterized by two sulfonyl groups attached to chlorinated benzene rings, making it a notable member of the sulfonate family. The compound is typically encountered as a disodium salt, which enhances its solubility in water and facilitates its use in various applications, particularly in analytical chemistry and as an ion exchanger .

While the compound can be found in chemical databases like PubChem [], there is no mention of its specific research applications. It is also listed by various chemical suppliers, but their descriptions primarily focus on its properties and availability, not its scientific uses [, ].

Further Research

If you are interested in learning more about the potential research applications of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), you may consider:

  • Searching scientific databases: Utilize specialized scientific databases like ScienceDirect, Scopus, or Web of Science to search for research articles mentioning the compound. These databases may reveal ongoing research or past studies that employed the compound.
  • Consulting with a research chemist: Contacting a research chemist familiar with organic chemistry or materials science might provide insights into potential research applications based on the compound's structure and properties.
Due to its functional groups:

  • Nucleophilic Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Sulfonation: The sulfonyl groups can react with electrophiles, leading to further sulfonation of aromatic compounds.
  • Decomposition: Under extreme conditions (e.g., high temperatures), the compound may decompose, releasing chlorine gas and producing other sulfonated products .

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) can be synthesized through several methods:

  • Sulfonation of Chlorinated Benzene: This involves the reaction of chlorinated benzene derivatives with sulfur trioxide or chlorosulfonic acid to introduce sulfonyl groups.
  • Neutralization: The resulting sulfonic acid can be neutralized with sodium hydroxide to form the disodium salt.
  • Coupling Reactions: Alternative synthetic routes may involve coupling reactions between appropriate sulfonic acid derivatives and chlorinated aromatic compounds .

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has a variety of applications:

  • Ion Exchange: It is widely used as an ion exchanger in analytical chemistry, facilitating the separation and purification of ions from mixtures.
  • Dyes and Pigments: The compound serves as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
  • Analytical Reagents: It is employed in various analytical methods for detecting and quantifying ions in solutions .

Interaction studies involving Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) focus on its behavior in different chemical environments:

  • Compatibility with Other Ion Exchangers: Research indicates that it can interact synergistically with other ion exchange materials to enhance separation efficiency.
  • Reactivity with Biological Systems: Preliminary studies suggest potential interactions with biological membranes or proteins, although detailed investigations are still needed to confirm these findings .

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) shares structural characteristics with several other compounds. Here are some similar compounds along with their unique features:

Compound NameMolecular FormulaKey Features
Disodium bis(4-chloro-3-sulfophenyl)sulfoneC12H8Cl2Na2O8S2C_{12}H_{8}Cl_{2}Na_{2}O_{8}S_{2}Contains different substitution patterns on the benzene rings.
Disodium 4,4'-dichloro-3,3'-sulfodiphenyl sulfoneC12H8Cl2Na2O8SC_{12}H_{8}Cl_{2}Na_{2}O_{8}SFeatures dichloro substitutions leading to altered reactivity.
Diphenylsulfone-4,4'-dichloro-3,3'-disulfonic acid disodium saltC12H8Cl2Na2O8SC_{12}H_{8}Cl_{2}Na_{2}O_{8}SSimilar disodium salt form but varies in sulfonation patterns.

The uniqueness of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) lies in its specific arrangement of functional groups and its application as an effective ion exchanger compared to others that may not possess the same level of solubility or reactivity .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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